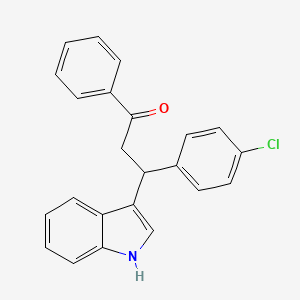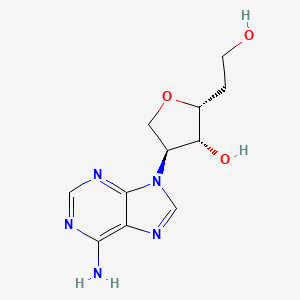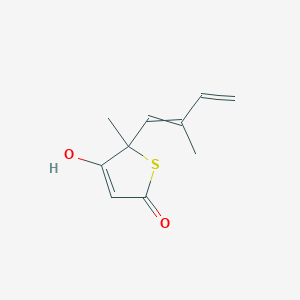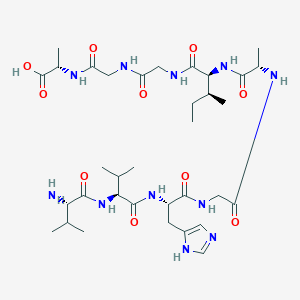
N-(2-Benzoylphenyl)-5-chloro-2-hydroxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Benzoylphenyl)-5-chloro-2-hydroxybenzamide is a chemical compound known for its unique structure and properties It is characterized by the presence of a benzoyl group attached to a phenyl ring, which is further connected to a chlorinated hydroxybenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Benzoylphenyl)-5-chloro-2-hydroxybenzamide typically involves the reaction of 2-aminobenzophenone with 5-chloro-2-hydroxybenzoic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: N-(2-Benzoylphenyl)-5-chloro-2-hydroxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinones.
Reduction: Reduction reactions using agents like sodium borohydride can convert the benzoyl group to a hydroxyl group.
Substitution: Halogen substitution reactions can occur, where the chlorine atom is replaced by other functional groups using reagents like sodium iodide in acetone.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium iodide in acetone.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Hydroxybenzamide derivatives.
Substitution: Iodinated benzamide derivatives.
Scientific Research Applications
Chemistry: It serves as a model compound for studying intramolecular hydrogen bonding and non-covalent interactions.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and have been investigated for their biological activities.
Industry: It is used in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of N-(2-Benzoylphenyl)-5-chloro-2-hydroxybenzamide involves its interaction with specific molecular targets. For instance, its derivatives have been shown to inhibit enzymes involved in lipid metabolism, thereby exerting antihyperlipidemic effects . The compound may also interact with cellular receptors and signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
N-(2-Benzoylphenyl)-5-chloro-2-hydroxybenzamide can be compared with other similar compounds such as:
- N-(2-Benzoylphenyl)acetamide
- N-(2-Benzoylphenyl)oxalamate
- N-(2-Benzoylphenyl)-1-benzylpyrolidine-2-carboxamide
These compounds share structural similarities but differ in their functional groups and specific applications. For example, N-(2-Benzoylphenyl)acetamide is known for its use in studying hydrogen bonding, while N-(2-Benzoylphenyl)-1-benzylpyrolidine-2-carboxamide is used as a chiral auxiliary in asymmetric synthesis .
Properties
CAS No. |
648922-95-6 |
|---|---|
Molecular Formula |
C20H14ClNO3 |
Molecular Weight |
351.8 g/mol |
IUPAC Name |
N-(2-benzoylphenyl)-5-chloro-2-hydroxybenzamide |
InChI |
InChI=1S/C20H14ClNO3/c21-14-10-11-18(23)16(12-14)20(25)22-17-9-5-4-8-15(17)19(24)13-6-2-1-3-7-13/h1-12,23H,(H,22,25) |
InChI Key |
KRBYCQNWFCPZQB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=CC=C2NC(=O)C3=C(C=CC(=C3)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{4-[(3,7-Dimethyloctyl)oxy]phenyl}acetamide](/img/structure/B12584683.png)
![3-[(Methoxymethyl)sulfanyl]-5-methyl-1H-1,2,4-triazole](/img/structure/B12584691.png)


![Undec-10-en-1-yl 3-[4-(hexyloxy)phenyl]prop-2-enoate](/img/structure/B12584720.png)
![4-Ethyl-N-[1-(6-methylpyridine-2-carbonyl)cyclohexyl]benzamide](/img/structure/B12584737.png)

![1-(Prop-1-yn-1-yl)-9-oxabicyclo[6.1.0]nonane](/img/structure/B12584749.png)
![4-[(Thiophen-2-yl)methyl]glutamic acid](/img/structure/B12584755.png)

![3-(1H-Benzimidazol-6-yl)-6-chloro[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B12584770.png)
![Urea, N-(4-hydroxy-2-methylphenyl)-N'-[3-(trifluoromethyl)phenyl]-](/img/structure/B12584772.png)
![6-Benzo[d]thiazolebutanoic acid](/img/structure/B12584780.png)

